molecular formula C8H9N3O5S B11026710 N'-(methylsulfonyl)-4-nitrobenzohydrazide

N'-(methylsulfonyl)-4-nitrobenzohydrazide

Cat. No.: B11026710
M. Wt: 259.24 g/mol
InChI Key: IRFQIRBYECXFDD-UHFFFAOYSA-N
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Description

N’-Methanesulfonyl-4-nitrobenzohydrazide is a chemical compound with the molecular formula C8H9N3O5S It is characterized by the presence of a methanesulfonyl group and a nitro group attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methanesulfonyl-4-nitrobenzohydrazide typically involves the reaction of 4-nitrobenzohydrazide with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for N’-Methanesulfonyl-4-nitrobenzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-Methanesulfonyl-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products Formed

Scientific Research Applications

N’-Methanesulfonyl-4-nitrobenzohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Methanesulfonyl-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in reactions with nucleophiles, potentially modifying biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Methanesulfonyl-4-nitrobenzohydrazide is unique due to the presence of both the methanesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

N'-methylsulfonyl-4-nitrobenzohydrazide

InChI

InChI=1S/C8H9N3O5S/c1-17(15,16)10-9-8(12)6-2-4-7(5-3-6)11(13)14/h2-5,10H,1H3,(H,9,12)

InChI Key

IRFQIRBYECXFDD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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